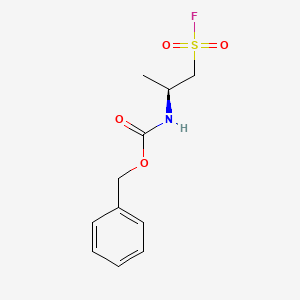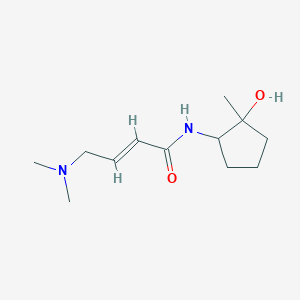
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide is a chemical compound that is commonly known as DM-HC-3. It is a potent inhibitor of the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. DM-HC-3 has been extensively studied for its potential applications in cancer therapy, stem cell biology, and tissue engineering.
Mecanismo De Acción
DM-HC-3 inhibits the Notch signaling pathway by binding to the active site of the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the release of the Notch intracellular domain, which is required for the activation of downstream signaling pathways. As a result, the Notch signaling pathway is inhibited, leading to the induction of apoptosis in cancer cells and the promotion of stem cell differentiation.
Biochemical and Physiological Effects
DM-HC-3 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and promote stem cell differentiation. DM-HC-3 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-HC-3 has several advantages for use in lab experiments. It is a potent inhibitor of the Notch signaling pathway and can be used at low concentrations. DM-HC-3 is also stable and can be stored for long periods of time. However, there are also some limitations to its use. DM-HC-3 can be toxic to cells at high concentrations, and its effects can be cell type-specific. It is important to carefully optimize the concentration and duration of DM-HC-3 treatment for each experiment.
Direcciones Futuras
There are several future directions for research on DM-HC-3. One area of interest is the development of DM-HC-3 derivatives with improved potency and selectivity for the Notch signaling pathway. Another area of interest is the investigation of the effects of DM-HC-3 on other signaling pathways and cellular processes. Finally, the potential clinical applications of DM-HC-3 in cancer therapy and regenerative medicine should be further explored.
Métodos De Síntesis
DM-HC-3 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-2-methylcyclopentanone with N,N-dimethylformamide dimethyl acetal to form the intermediate compound. The intermediate is then reacted with 2-bromo-4-(dimethylamino)but-2-enamide to produce DM-HC-3. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
DM-HC-3 has been extensively studied for its potential applications in cancer therapy. The Notch signaling pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and resistance to apoptosis. DM-HC-3 has been shown to inhibit the Notch signaling pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
DM-HC-3 has also been studied for its potential applications in stem cell biology. The Notch signaling pathway plays a critical role in the regulation of stem cell self-renewal and differentiation. DM-HC-3 has been shown to promote the differentiation of stem cells into specific cell types, making it a useful tool for tissue engineering and regenerative medicine.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(16)8-4-6-10(12)13-11(15)7-5-9-14(2)3/h5,7,10,16H,4,6,8-9H2,1-3H3,(H,13,15)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDPUKXTAKDIB-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)C=CCN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC1NC(=O)/C=C/CN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

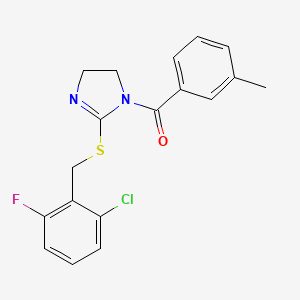
![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)
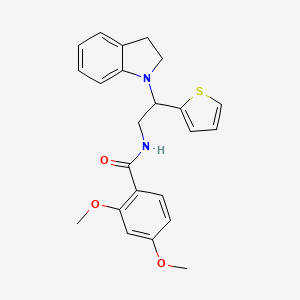

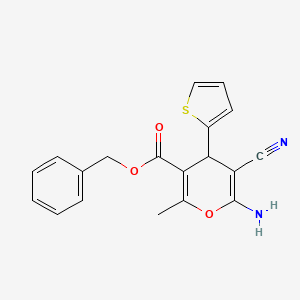
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2407048.png)
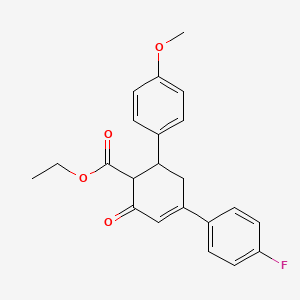
![1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2407050.png)
![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2407056.png)
![5-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2407057.png)

